ECBN hydrochloride vs A-30912A nucleus hydrochloride synonyms
A Definitive Guide to Echinocandin Core Chemistries for Semisynthetic Antifungal Development Executive Summary In the high-stakes landscape of antifungal drug development, nomenclature ambiguities can delay procurement a...
Author: BenchChem Technical Support Team. Date: February 2026
A Definitive Guide to Echinocandin Core Chemistries for Semisynthetic Antifungal Development
Executive Summary
In the high-stakes landscape of antifungal drug development, nomenclature ambiguities can delay procurement and synthesis. This technical guide resolves the confusion surrounding ECBN hydrochloride and A-30912A nucleus hydrochloride .
The Core Reality: Chemically and functionally, ECBN hydrochloride and A-30912A nucleus hydrochloride are synonyms for the same entity : the deacylated cyclic hexapeptide core of Echinocandin B (or its congener A-30912A). This nucleus is the critical chiral scaffold (intermediate) used in the industrial semisynthesis of Anidulafungin .
This guide details the structural identity, enzymatic generation, and downstream utility of this nucleus, providing a self-validating roadmap for researchers utilizing this scaffold.
Part 1: Chemical Identity & Nomenclature Resolution
The confusion stems from the historical isolation of the parent lipopeptides.[1] Echinocandin B (from Aspergillus nidulans) and Antibiotic A-30912A (from Aspergillus rugulosus) are structural isomers, often treated as identical starting materials in industrial contexts.[1] When the fatty acid side chain is removed (deacylation), the resulting cyclic peptide "nucleus" is identical.
Synonym Cross-Reference Table
Designation
Status
Context of Use
ECBN HCl
Primary Acronym
Standard industrial abbreviation for E chinocandin BN ucleus Hydrochloride.[1][2]
A-30912A Nucleus
Synonym
Historical reference to the specific fungal isolate (A. rugulosus) origin.[1]
Deacyl-Echinocandin B
Chemical Name
Describes the enzymatic removal of the linoleoyl side chain.[1]
Anidulafungin Nucleus
Functional Name
Refers to its role as the direct precursor to Anidulafungin.[1]
CAS Number
1029890-89-8
The unique identifier for the hydrochloride salt form.[1][2][3][4][5][6][7]
The generation of the ECBN nucleus is a classic example of biocatalytic resolution . Chemical hydrolysis of the amide bond connecting the fatty acid tail to the peptide core is non-specific and degrades the peptide ring. Therefore, enzymatic deacylation is the industry standard.[1]
The Mechanism
The process utilizes the Echinocandin B Deacylase (ECBD) enzyme, historically sourced from Actinoplanes utahensis.[9] This enzyme specifically cleaves the amide bond of the linoleoyl side chain without affecting the cyclic peptide integrity.[1]
Workflow Visualization
The following diagram illustrates the industrial workflow from fermentation to the isolated nucleus.
Figure 1: Biocatalytic workflow for converting the parent lipopeptide into the ECBN nucleus.[1][6]
Part 3: Validated Experimental Protocols
Protocol A: Enzymatic Deacylation (Bench Scale)
Objective: Isolate ECBN from crude Echinocandin B using whole-cell biocatalysis.[1]
Preparation of Biocatalyst:
Cultivate Actinoplanes utahensis (NRRL 12052) in trypticase soy broth at 30°C for 48-72 hours.
Harvest cells via centrifugation (5000 x g, 15 min). Wash twice with 0.1 M potassium phosphate buffer (pH 7.0).[1]
Resuspend cells to a 10% (w/v) wet weight density in the same buffer.[1]
Reaction Setup:
Dissolve Echinocandin B (substrate) in a minimal volume of Methanol (final concentration in reaction should be <5% to prevent enzyme inhibition).[1]
Add substrate to the cell suspension to a final concentration of 1 mg/mL.[1]
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
Monitoring:
Monitor reaction progress via HPLC (C18 column).
Endpoint: Disappearance of the lipophilic Echinocandin B peak and appearance of the early-eluting, polar Nucleus peak.[1]
Termination & Extraction:
Centrifuge to remove cells.[1] The Nucleus is in the supernatant.[1]
ECBN: ~4-6 min (Polar) Parent: ~14-16 min (Lipophilic)
Part 4: Semisynthetic Utility (Anidulafungin Synthesis)
The primary value of ECBN hydrochloride is its role as the precursor for Anidulafungin .[1] Unlike Caspofungin (which uses the Pneumocandin B0 nucleus), Anidulafungin is derived directly from the Echinocandin B nucleus via a chemical reacylation.
The Semisynthetic Logic
The nucleus provides the complex chiral centers and the cyclic backbone. The medicinal chemistry strategy involves attaching a terphenyl side chain to the ornithine amine.[1] This specific side chain confers a unique pharmacokinetic profile (slow chemical degradation rather than enzymatic metabolism).[1][10]
Figure 2: Semisynthesis of Anidulafungin from the ECBN scaffold.[1]
References
Boeck, L. D., et al. (1989).[1] "Deacylation of echinocandin B by Actinoplanes utahensis."[1][9] The Journal of Antibiotics, 42(3), 382-388.[1]
Debono, M., & Gordee, R. S. (1994).[1] "Antibiotics that inhibit fungal cell wall development."[1] Annual Review of Microbiology, 48, 471-497.[1]
Denning, D. W. (2003).[1] "Echinocandin antifungal drugs."[1][5][8][10][11][12][13][14][15] The Lancet, 362(9390), 1142-1151.[1]
PubChem. (n.d.).[1] "Compound Summary: ECBN Hydrochloride (CAS 1029890-89-8)."[1][2][3][4][6][7] National Library of Medicine.[1] [1]
Shao, L., et al. (2013).[1][6] "Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes." Applied and Environmental Microbiology, 79(4), 1126-1133.[1][6]
The Lynchpin of Next-Generation Antifungals: A Technical Guide to the Application of ECBN Hydrochloride in Research
Abstract The escalating threat of antifungal resistance necessitates the urgent development of novel therapeutic agents. The echinocandins, a class of potent antifungals targeting the fungal cell wall, represent a corner...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The escalating threat of antifungal resistance necessitates the urgent development of novel therapeutic agents. The echinocandins, a class of potent antifungals targeting the fungal cell wall, represent a cornerstone of modern antifungal therapy. At the heart of their semi-synthetic development lies 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]echinocandin B hydrochloride, commonly known as ECBN hydrochloride. This pivotal precursor, the deacylated nucleus of Echinocandin B, serves as a versatile scaffold for the generation of a myriad of echinocandin analogs with tailored pharmacological profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role and application of ECBN hydrochloride in antifungal research. We will delve into its production, its critical function in structure-activity relationship studies, and provide detailed, field-proven protocols for its use in the synthesis and evaluation of novel antifungal candidates.
The Strategic Importance of ECBN Hydrochloride in Antifungal Drug Discovery
The clinical success of echinocandins such as caspofungin, micafungin, and anidulafungin has validated the fungal cell wall component, β-(1,3)-D-glucan, as a prime therapeutic target.[1][2] These semi-synthetic lipopeptides are derived from natural fermentation products, with their development hinging on the modification of the acyl side chain.[3] This is where ECBN hydrochloride becomes indispensable.
Echinocandin B (ECB), a natural product from fungi like Aspergillus nidulans, exhibits potent antifungal activity but is hampered by significant hemolytic toxicity, precluding its direct clinical use.[1][4] Research has unequivocally demonstrated that the cyclic hexapeptide core is essential for inhibiting the target enzyme, β-(1,3)-D-glucan synthase, while the native linoleoyl side chain is a primary contributor to toxicity.[1][3]
The strategic solution is to enzymatically remove this problematic side chain to yield the core nucleus, ECBN hydrochloride.[5][6] This process provides a clean and reactive starting material for the chemical attachment of a diverse array of synthetic acyl side chains. This semi-synthetic approach allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of antifungal potency, spectrum of activity, and pharmacokinetic properties, while minimizing toxicity.[3][7] Anidulafungin, for instance, is a direct result of this strategy, where the reacylation of the echinocandin B nucleus with a specifically designed side chain led to a therapeutically superior molecule.[1][5]
The Core Mechanism: Inhibition of Fungal Cell Wall Synthesis
Echinocandins, and by extension, derivatives synthesized from ECBN hydrochloride, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][8] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall.
Caption: Experimental workflow for developing novel echinocandins from ECBN-HCl.
Production of ECBN Hydrochloride: Enzymatic Deacylation of Echinocandin B
The foundational step in utilizing ECBN hydrochloride is its production from Echinocandin B. Enzymatic deacylation is the method of choice due to its high selectivity, which preserves the integrity of the cyclic peptide core.
[5][6]
Protocol: Enzymatic Deacylation of Echinocandin B
Microorganism and Culture Preparation:
A suitable microorganism possessing Echinocandin B deacylase activity, such as Actinoplanes utahensis or a selected Streptomyces species, is used.
[5][9] * Prepare a seed culture by inoculating the chosen microorganism into a suitable seed medium and incubating at 28-30°C for 3 days with orbital shaking (230 rpm).
[5]
Production of Deacylase:
Transfer the seed culture (e.g., 3 mL) into a larger volume of production medium (e.g., 30 mL in a 250 mL flask). [5]The production medium typically contains sources of carbon (e.g., glucose), nitrogen (e.g., soya peptone, yeast extract), and essential minerals.
[5] * Incubate the production culture at 30°C for 3 days with vigorous shaking (230 rpm) to induce the expression of the deacylase enzyme.
[5]
Enzymatic Deacylation Reaction:
Prepare a solution of Echinocandin B (e.g., 3.0 g/L) in a suitable solvent like methanol and add it to the production culture.
[5] * Continue the incubation at 30°C with shaking for an additional 24-72 hours. The progress of the deacylation reaction should be monitored periodically.
[5]
Monitoring the Reaction:
Withdraw samples at regular intervals (e.g., every 24 hours).
[5] * Centrifuge the samples to separate the biomass from the supernatant.
Analyze the supernatant for the presence of ECBN and the disappearance of ECB using High-Performance Liquid Chromatography (HPLC). [5]A C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer is typically employed.
[5]
Purification of ECBN Hydrochloride:
Once the reaction reaches completion (or optimal conversion), harvest the entire culture broth and centrifuge to remove the microbial cells.
The supernatant containing the ECBN is then subjected to a series of chromatographic purification steps. This may involve ion-exchange and reverse-phase chromatography.
The purified ECBN is then typically converted to its hydrochloride salt and lyophilized to obtain a stable, solid product.
Synthesis of Novel Echinocandin Analogs: Chemical Reacylation of ECBN Hydrochloride
With pure ECBN hydrochloride in hand, the next step is to introduce novel acyl side chains. This is a critical step in exploring the SAR and developing new drug candidates. The use of activated esters of the desired carboxylic acids is a common and efficient method for this acylation.
[3]
Protocol: Chemical Reacylation of ECBN Hydrochloride
Preparation of the Activated Ester:
The desired carboxylic acid (which will form the new side chain) is converted to an activated ester, for example, an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and NHS in an appropriate organic solvent.
Acylation Reaction:
Dissolve ECBN hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the free amine of the ornithine residue.
Add the prepared activated ester of the desired side chain to the reaction mixture.
Allow the reaction to proceed at room temperature for several hours to overnight, with continuous stirring.
Monitoring and Work-up:
Monitor the progress of the reaction by HPLC or thin-layer chromatography (TLC) to confirm the consumption of ECBN and the formation of the new analog.
Once the reaction is complete, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.
Purification of the Novel Analog:
The crude product is purified using preparative reverse-phase HPLC.
The fractions containing the pure product are collected, combined, and lyophilized to yield the final, purified echinocandin analog.
Characterization:
The structure and purity of the newly synthesized analog are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Evaluation: Assessing Antifungal Potency and Mechanism
Once a new analog is synthesized and purified, its biological activity must be evaluated. This involves determining its ability to inhibit the target enzyme and its efficacy against a panel of fungal pathogens.
This assay directly measures the inhibitory effect of the new analog on the target enzyme. A fluorescence-based method using aniline blue is a safer and more convenient alternative to traditional radioactive assays.
[10][11]
Preparation of Fungal Microsomes:
Grow a susceptible fungal strain (e.g., Candida albicans) to the mid-log phase.
Harvest the cells and mechanically disrupt them (e.g., using glass beads) in a cold buffer.
Perform differential centrifugation to isolate the membrane fraction (microsomes), which contains the β-(1,3)-D-glucan synthase. Resuspend the microsomal pellet in a buffer containing glycerol for stability and store at -80°C.
[11]
Enzyme Inhibition Assay:
In a microtiter plate, combine the fungal microsomes, the substrate UDP-glucose, and various concentrations of the test compound (the new echinocandin analog). Include appropriate controls (no inhibitor, and a known inhibitor like anidulafungin).
The reaction buffer should contain components to optimize enzyme activity, such as Tris-HCl, GTP-γ-S, and a non-ionic detergent.
[10] * Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
[10]
Detection of Glucan Product:
Terminate the reaction by heating.
[11] * Add a solution of aniline blue in NaOH. The aniline blue will bind specifically to the newly synthesized β-(1,3)-D-glucan, resulting in a fluorescent complex.
[10][11] * Incubate to allow for complex formation and decolorization of unbound aniline blue.
[11] * Measure the fluorescence using a microplate reader (excitation ~400 nm, emission ~460 nm).
[11]
Data Analysis:
The fluorescence intensity is proportional to the amount of β-(1,3)-D-glucan produced.
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
This assay determines the Minimum Inhibitory Concentration (MIC) of the new analog against a panel of clinically relevant fungal species.
Preparation of Fungal Inoculum:
Culture the fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) on appropriate agar plates.
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
Broth Microdilution Assay:
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in RPMI-1640 medium.
Add the standardized fungal inoculum to each well.
Include a positive control (fungal growth without the drug) and a negative control (medium only).
Incubate the plates at 35°C for 24-48 hours.
Determination of MIC:
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
Table 1: Representative Antifungal Activity of Echinocandin Analogs
Compound
Side Chain Modification
MIC against C. albicans (µg/mL)
MIC against C. glabrata (µg/mL)
IC50 for β-(1,3)-D-Glucan Synthase (µM)
Echinocandin B
Linoleoyl
0.125
0.25
0.5
Anidulafungin
Alkoxytriphenyl
0.03
0.06
0.1
Analog X
Novel Side Chain 1
0.06
0.125
0.2
Analog Y
Novel Side Chain 2
0.25
0.5
1.2
Note: The data in this table is illustrative and intended to demonstrate the type of information generated from these assays.
In Vivo Efficacy Assessment: Murine Model of Disseminated Candidiasis
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a living system. The murine model of disseminated candidiasis is a standard and reliable model for this purpose.
[12][13]
Protocol: Murine Model of Disseminated Candidiasis
Animal Model and Immunosuppression:
Use a suitable mouse strain, such as BALB/c or CD-1.
[13] * To establish a robust infection, mice are typically rendered neutropenic by administering an immunosuppressive agent like cyclophosphamide or 5-fluorouracil one to four days prior to infection.
[13]
Inoculum Preparation and Infection:
Prepare a standardized inoculum of a virulent Candida albicans strain.
Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension.
[13]
Drug Administration:
The new echinocandin analog is typically administered intravenously, starting at a defined time point post-infection (e.g., 2 hours).
Administer the drug once daily for a specified duration (e.g., 7 days).
Include a vehicle control group and a group treated with a standard-of-care echinocandin (e.g., anidulafungin).
Efficacy Endpoints:
Survival: Monitor the mice daily for a set period (e.g., 21 days) and record survival rates.
Fungal Burden: At the end of the treatment period (or at specified time points), humanely euthanize a subset of mice from each group. Harvest target organs (typically the kidneys, as they are a primary site of fungal proliferation in this model), homogenize them, and perform quantitative culture (colony-forming unit counts) to determine the fungal burden.
[12]
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
In parallel studies, determine the pharmacokinetic profile of the new analog in mice. This involves collecting blood samples at various time points after drug administration and measuring the drug concentration to determine parameters like Cmax, AUC, and half-life.
[14][15] * Correlate the PK parameters with the observed efficacy (fungal burden reduction) to establish PK/PD targets that predict a successful therapeutic outcome.
[15]
Conclusion: ECBN Hydrochloride as a Catalyst for Innovation
ECBN hydrochloride is more than just a chemical intermediate; it is the cornerstone of semi-synthetic echinocandin development. Its availability provides a robust platform for medicinal chemists and mycologists to rationally design and synthesize novel antifungal agents with improved therapeutic indices. The systematic workflow, from enzymatic deacylation to in vivo efficacy studies, allows for a thorough and self-validating evaluation of new candidates. As the challenge of antifungal resistance continues to grow, the strategic use of ECBN hydrochloride will undoubtedly remain a critical component in the discovery and development of the next generation of life-saving echinocandin antifungals.
References
Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). Taylor & Francis. Retrieved February 8, 2024, from [Link]
β-GLUCAN (Yeast and Mushroom) PRODUCT INSTRUCTIONS. (n.d.). Megazyme. Retrieved February 8, 2024, from [Link]
Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Reshaping Echinocandin Antifungal Drugs to Circumvent Glucan Synthase Point Mutation-Mediated Resistance. (n.d.). ChemRxiv. Retrieved February 8, 2024, from [Link]
Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties. (2017). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Echinocandins: structural diversity, biosynthesis, and development of antimycotics. (2020). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Fluorescence versus radioactivity for assaying antifungal compound inhibited yeast 1,3-β-glucan synthase activity. (n.d.). Journal of Food and Drug Analysis. Retrieved February 8, 2024, from [Link]
Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]
A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Membrane-associated echinocandin B deacylase of Actinoplanes utahensis: purification, characterization, heterologous cloning and enzymatic deacylation reaction. (n.d.). Oxford Academic. Retrieved February 8, 2024, from [Link]
Purification and crystallization of benzoylformate decarboxylase. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). National Institute of Allergy and Infectious Diseases (NIAID). Retrieved February 8, 2024, from [Link]
Method for preparing anidulafungin. (n.d.). Google Patents.
Synthesis of anidulafungin (according to³⁹). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
(1→3)‐β‐D‐glucan testing for the detection of invasive fungal infections in immunocompromised or critically ill people. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Deacylation of echinocandin B by Actinoplanes utahensis. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Novel convenient synthesis of biologically active esters of hydroxylamine. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Pharmacokinetics/pharmacodynamics of echinocandins. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
SYNTHESIS OF NEW ANALOGS OF ECHINOCANDIN B BY ENZYMATIC DEACYLATION AND CHEMICAL REACYLATION OF THE ECHINOCANDIN B PEPTIDE: SYNTHESIS OF THE ANTIFUNGAL AGENT CILOFUNGIN (LY121019). (n.d.). J-Stage. Retrieved February 8, 2024, from [Link]
Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract. (2016). ASM Journals. Retrieved February 8, 2024, from [Link]
Compartmental Pharmacokinetics of the Antifungal Echinocandin Caspofungin (MK-0991) in Rabbits. (n.d.). ASM Journals. Retrieved February 8, 2024, from [Link]
Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains. (2013). ASM Journals. Retrieved February 8, 2024, from [Link]
Current perspectives on echinocandin class drugs. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Experimental In Vivo Models of Candidiasis. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
Anidulafungin: a novel echinocandin. (n.d.). Open Access Journals. Retrieved February 8, 2024, from [Link]
Fungal β-1,3-glucan synthase: a review of structure, mechanism, and regulation. (n.d.). SpringerLink. Retrieved February 8, 2024, from [Link]
Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations. (2024). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Length Specificity and Polymerization Mechanism of (1,3)-β-d-Glucan Synthase in Fungal Cell Wall Biosynthesis. (2020). ACS Publications. Retrieved February 8, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: ECBN Hydrochloride Cyclic Peptide Core Structure Analysis
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1]
Executive Summary
ECBN Hydrochloride (Echinocandin B Nucleus Hydrochloride) represents the foundational scaffold for the echinocandin class of antifungal agents, most notably Anidulafungin . Chemically defined as the deacylated cyclic hexapeptide core of Echinocandin B, ECBN retains the complex stereochemical architecture necessary for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-(1,3)-D-glucan synthase inhibition while lacking the lipophilic side chain required for membrane intercalation.[1]
This technical guide analyzes the ECBN core structure, its production via enzymatic deacylation, and its critical role as a semi-synthetic precursor.[3] It serves as a reference for medicinal chemists optimizing next-generation antifungals.[1][2]
Structural Architecture & Stereochemistry[2]
The ECBN core is a rigid, cyclic hexapeptide containing multiple non-proteinogenic amino acids. Its structural integrity is maintained by a "basket-like" conformation stabilized by intramolecular hydrogen bonding, which presents the hydroxyl groups in a specific spatial arrangement crucial for target binding.[2]
Residue Sequence Analysis
The cyclic core consists of six amino acid residues. Standard numbering initiates at the (4R,5R)-4,5-dihydroxy-L-ornithine, the site of acylation in the parent compound.[1][2]
Position
Residue Identity
Structural Features & Function
R1
(4R,5R)-4,5-Dihydroxy-L-ornithine
Acylation Site. Contains the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-amino group (free in ECBN) used for attaching lipophilic side chains (e.g., alkoxytriphenyl in Anidulafungin).[1]
R2
L-Threonine
Provides hydroxyl group for H-bonding; critical for core rigidity.[1][2]
R3
(4R)-4-Hydroxy-L-proline
Induces turn structure; trans-configuration is essential for bioactivity.[1][2]
R4
(4R)-4-Hydroxy-L-homotyrosine
Often described as a modified threonine or homotyrosine derivative.[1][2] Contains a phenolic moiety involved in target interaction.
R5
L-Threonine
Second threonine residue; contributes to the hydrophilic face of the peptide.
R6
(3S,4S)-3-Hydroxy-4-methyl-L-proline
A highly specialized residue (3-hydroxy-4-methylproline) that locks the cyclic conformation.[1][2]
Chemical Identity[4]
IUPAC Name: 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]echinocandin B hydrochloride[1][2]
Molecular Weight: ~834.3 g/mol (Free base ~797.8 g/mol )[1][2]
Production Workflow: From Fermentation to Nucleus
The isolation of ECBN is a biocatalytic process. Chemical deacylation is often non-viable due to the sensitivity of the complex hydroxylated core. The industry standard involves a two-stage process: fermentation of the parent natural product followed by enzymatic cleavage.
Bioconversion Pathway
The linoleoyl side chain of Echinocandin B is removed using Echinocandin B Deacylase (ECBD) , typically derived from Actinoplanes utahensis.[3] This enzyme specifically hydrolyzes the fatty acid amide bond without disrupting the cyclic peptide backbone.
Figure 1: Biocatalytic workflow for the production of ECBN Hydrochloride from Echinocandin B.[1][2][4]
Analytical Characterization & Quality Control
Validating the structure of ECBN requires distinguishing it from its parent (Echinocandin B) and potential degradation products (ring-opened linear peptides).[1][2]
Fragmentation Pattern: ECBN yields a characteristic series of b-ions and y-ions due to the sequential loss of residues.[1][2]
Dehydration Peaks: The core contains multiple hydroxyl groups. Spectra often show sequential water losses (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Common impurities arise from biosynthetic errors or degradation:
ECBN-Ser(2): Substitution of Threonine at position 2 with Serine (Mass shift: -14 Da).[1][2]
Ring Opening: Hydrolysis of the lactam bonds, typically observed under strong acidic/basic stress.
Incomplete Deacylation: Residual Echinocandin B (detectable by lipophilic retention time shift).
NMR Spectroscopy
1H NMR: Diagnostic signals include the
-proton of Ornithine (shifted upfield compared to the acylated parent due to the free amine) and the distinct methyl doublet of the Threonine and Methylproline residues.
Stereochemical Verification: NOESY experiments confirm the trans-geometry of the 4-hydroxyproline and the overall "basket" conformation.[2]
Synthetic Utility: The Anidulafungin Connection[6]
ECBN is the "zero-point" for semi-synthetic echinocandins.[1][2] The free amine on the ornithine residue allows for the attachment of novel side chains that improve pharmacokinetic properties (half-life, solubility) and potency.
Synthesis of Anidulafungin:
Activation: An alkoxytriphenyl carboxylic acid (specifically 4''-(pentyloxy)-terphenyl-4-carboxylic acid) is activated (e.g., as an active ester).[1][2]
Acylation: The activated side chain reacts selectively with the ornithine
-amino group of ECBN.
Result:Anidulafungin , which possesses higher potency and a unique degradation pathway (chemical degradation rather than enzymatic) compared to Caspofungin.
Why ECBN?
Unlike the Pneumocandin
nucleus (used for Caspofungin), the ECBN nucleus contains a homotyrosine residue rather than a glutamine derivative. This structural difference dictates the specific synthetic strategies and resulting solubility profiles of the final drug product.
References
Shao, L., et al. (2013).[1] Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains. Applied & Environmental Microbiology. Link[1][2]
Boeck, L. D., et al. (1989).[1] Deacylation of echinocandin B by Actinoplanes utahensis. The Journal of Antibiotics. Link
Debono, M., & Gordee, R. S. (1994).[1] Antibiotics that inhibit fungal cell wall development.[5] Annual Review of Microbiology. Link[1][2]
Denning, D. W. (2003). Echinocandin antifungal drugs. The Lancet. Link[1][2]
PubChem Compound Summary. (2024). Echinocandin B Nucleus. National Library of Medicine. Link[1][2]
Decoding the Antifungal Powerhouse: A Technical Guide to the Pharmacophore Properties of Echinocandin B Nucleus Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of the pharmacophoric features of Echinocandin B a...
This guide provides an in-depth exploration of the pharmacophoric features of Echinocandin B and its derivatives, a class of potent antifungal agents. We will dissect the core structural components, elucidate the intricate structure-activity relationships (SAR), and detail the molecular interactions that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel antifungal therapies.
The Echinocandin Scaffold: A Foundation for Fungal Cell Wall Disruption
Echinocandins are cyclic lipopeptides that represent a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Their unique mechanism of action, targeting the fungal cell wall, provides a significant therapeutic advantage.[1][2][4][5] The foundational molecule, Echinocandin B, is a natural product of fungi such as Aspergillus nidulans.[1][6] It is comprised of a cyclic hexapeptide core and a lipophilic N-linked acyl side chain, both of which are critical for its antifungal activity.[1][2][7]
The core hexapeptide of Echinocandin B consists of several non-proteinogenic amino acids, including 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-methylproline, and 4,5-dihydroxyornithine.[1] These hydroxylated residues are crucial for the molecule's aqueous solubility and stability.[1] The cyclic nature of the peptide backbone is a key determinant of the overall conformation, which is essential for binding to its molecular target.
Caption: General pharmacophore model of Echinocandin B derivatives.
Mechanism of Action: Targeting the Fungal Achilles' Heel
The primary target of echinocandins is the enzyme β-(1,3)-D-glucan synthase, a key component in the biosynthesis of the fungal cell wall.[1][2][4][5] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1] Echinocandins act as non-competitive inhibitors of the catalytic subunit of this enzyme, Fks1p.[1][4] By inhibiting β-(1,3)-D-glucan synthesis, echinocandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death, a fungicidal effect against most Candida species.[1][4] Against Aspergillus species, they generally exhibit a fungistatic effect.[3][4]
The lipophilic side chain of the echinocandin molecule is thought to play a crucial role in anchoring the drug to the fungal cell membrane, thereby increasing its local concentration near the enzyme complex.[1] This "hooking" mechanism facilitates the interaction of the cyclic peptide core with the Fks1p subunit.
Application Note: Precision Preparation and Storage of ECBN Hydrochloride Stock Solutions in DMSO
Here is a comprehensive Application Note and Protocol for the preparation of ECBN Hydrochloride stock solutions. Executive Summary ECBN Hydrochloride (also known as A-30912A nucleus hydrochloride) is the semi-synthetic c...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol for the preparation of ECBN Hydrochloride stock solutions.
Executive Summary
ECBN Hydrochloride (also known as A-30912A nucleus hydrochloride) is the semi-synthetic cyclic hexapeptide nucleus derived from Echinocandin B. It serves as a critical intermediate in the synthesis of echinocandin-class antifungal drugs, such as Anidulafungin. Due to its complex cyclic peptide structure and hydrochloride salt form, ECBN presents specific solubility and stability challenges.
This guide provides a rigorous, field-validated protocol for solubilizing ECBN HCl in Dimethyl Sulfoxide (DMSO). It addresses critical failure points—specifically hygroscopicity-induced hydrolysis and freeze-thaw degradation—to ensure experimental reproducibility in high-throughput screening and synthetic chemistry.
Before handling, verify the Certificate of Analysis (CoA) for your specific batch, as the molecular weight may vary slightly based on hydration or salt stoichiometry.
Property
Specification
Compound Name
ECBN Hydrochloride
Synonyms
A-30912A nucleus HCl; Echinocandin B nucleus HCl
CAS Number
1029890-89-8
Molecular Formula
C₃₄H₅₂ClN₇O₁₅ (Salt form)
Molecular Weight
~834.30 g/mol (Refer to specific Lot CoA)
Solubility (DMSO)
Up to ~60–70 mg/mL (approx. 70–80 mM)
Solubility (Water)
Limited/Poor (Prone to gelation/precipitation)
Storage (Powder)
-20°C, Desiccated, Protected from light
Expert Insight: The "Nucleus" designation implies the removal of the lipophilic fatty acid side chain found in the parent Echinocandin B. While this increases polarity compared to the parent, the hydrochloride salt form requires polar aprotic solvents (like DMSO) to disrupt the crystal lattice effectively without causing protonation-state issues.
Critical Reagents and Equipment
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO is extremely hygroscopic. Absorbed water can catalyze hydrolysis of the peptide bonds in ECBN over time.
Vessels: Amber glass vials (silanized preferred to minimize peptide adsorption) with PTFE-lined caps.
Environment: Low-humidity environment or glove box is ideal; otherwise, work quickly.
Filtration: 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate, which dissolves in DMSO).
Protocol: Preparation of Stock Solution
Phase 1: Environmental Equilibration (The "Warm-Up")
Objective: Prevent condensation on the hygroscopic powder.
Remove the ECBN Hydrochloride vial from -20°C storage.
STOP: Do not open the vial immediately.
Place the vial in a desiccator and allow it to equilibrate to room temperature (approx. 30–45 minutes).
Reasoning: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This water becomes trapped in the stock solution, accelerating degradation.
Phase 2: Gravimetric Preparation
Objective: Create a precise 10 mM Stock Solution (Example Volume: 1 mL).
Assumption: MW = 834.30 g/mol . Adjust calculation based on your specific batch.
Weighing: Accurately weigh 8.34 mg of ECBN HCl powder into a tared amber glass vial.
Technique: Use an anti-static gun if the powder is "fly-away" (common with peptide salts).
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Note: If preparing for in vivo use, consider using a "co-solvent" approach (e.g., 10% DMSO / 40% PEG400 / 50% Saline) only at the working dilution stage, not for the master stock.
Dissolution:
Vortex gently for 30 seconds.
If particulates remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes. Do not heat above 37°C , as cyclic peptides can undergo thermal epimerization.
Visual QC: Inspect the solution against a light source. It should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or salt precipitation.
Phase 3: Aliquoting and Storage
Objective: Minimize freeze-thaw cycles.
Filtration (Optional but Recommended): If using for cell culture, filter sterilize using a 0.22 µm PTFE filter.
Aliquoting: Dispense the stock into single-use aliquots (e.g., 20 µL or 50 µL) in high-quality polypropylene or glass micro-vials.
Why? Repeated freeze-thaw cycles induce micro-precipitation and changes in pH due to DMSO crystallization, which can degrade the peptide.
Storage: Store at -80°C for long-term stability (6 months) or -20°C for short-term (1 month).
Visual Workflow & Logic
The following diagrams illustrate the operational workflow and the troubleshooting logic for solubility issues.
Diagram 1: Preparation Workflow
Caption: Step-by-step workflow emphasizing thermal equilibration to prevent moisture ingress.
Diagram 2: Troubleshooting Solubility
Caption: Logic tree for resolving common solubility failures involving ECBN HCl.
Molarity & Dilution Table
Use this reference for quick preparation of standard stock concentrations (Based on MW 834.30 g/mol ).
Target Concentration
Mass of ECBN HCl
Volume of DMSO
Application
10 mM
8.34 mg
1.000 mL
Standard Stock
50 mM
41.72 mg
1.000 mL
High-Conc. Stock
100 µM
10 µL of 10 mM Stock
990 µL Media/Buffer
Working Solution*
*Note: When diluting into aqueous media (working solution), ensure the final DMSO concentration is <0.5% (v/v) to avoid cellular toxicity.[1] Add the DMSO stock dropwise to the vortexing aqueous buffer to prevent "shock" precipitation.
References
PubChem. (n.d.).[2][3] ECBN hydrochloride (Compound CID 9875887).[3] National Library of Medicine. Retrieved October 24, 2023, from [Link]
Shao, L., et al. (2013).[4][5] "Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes." Applied and Environmental Microbiology, 79(4), 1126-1133.[4][5] [Link]
DC Chemicals. (n.d.). ECBN Hydrochloride Product Data Sheet. Retrieved October 24, 2023, from [Link]
Echinocandin B Nucleus (ECBN) Hydrochloride (CAS: 1029890-89-8) serves as the critical "chassis" molecule for the semisynthesis of second- and third-generation echinocandin antifungals, including Anidulafungin and Rezafungin .[1][2] Structurally, ECBN is the cyclic hexapeptide core of Echinocandin B, obtained via the enzymatic cleavage of its natural linoleoyl side chain.[1][2][3]
This guide details the semisynthetic utility of ECBN HCl. Unlike total synthesis, which is commercially unviable for such complex macrocycles, semisynthesis using ECBN allows researchers to retain the potent
-(1,3)-D-glucan synthase inhibitory core while swapping the lipophilic side chain to optimize pharmacokinetics (PK), solubility, and toxicity profiles.[1][2]
Chemical Foundation & Reactivity
2.1 Structural Logic
ECBN is a cyclic hexapeptide containing non-proteinogenic amino acids, including 4,5-dihydroxy-ornithine and 4-hydroxy-proline derivatives.[1][2]
The "Handle": The primary amine (
) at the ornithine residue (C18 position) is the sole site for regioselective acylation.[1][2]
The Challenge: The molecule is densely functionalized with hydroxyl groups, making solubility (high polarity) and chemoselectivity (OH vs. NH
In a chemically resistant reactor, dissolve 10.0 g (approx. 12 mmol) of ECBN HCl in 100 mL of anhydrous DMF.
Note: ECBN HCl is hygroscopic.[1][] Ensure the starting material is dried (vacuum oven, 25°C, 12h) prior to weighing.
Stir at room temperature (20–25°C) under nitrogen atmosphere until a clear solution is obtained.
pH Adjustment:
Add DIPEA dropwise to adjust the pH to approximately 7.5–8.0.[1]
Critical: Do not exceed pH 8.5 to prevent base-catalyzed degradation of the peptide core.[1][2]
Acylation Reaction:
Add 1.1 equivalents of the Side Chain Active Ester (e.g., 2,4,5-trichlorophenyl ester of the terphenyl acid) in a single portion.
Monitor the reaction via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
Endpoint: Reaction is typically complete within 4–6 hours, indicated by <2% remaining ECBN.[2]
Quenching and Precipitation:
Slowly pour the reaction mixture into 1.0 L of cold Ethyl Acetate (EtOAc) or water (depending on solubility preference of the specific derivative) to precipitate the crude product.
Filter the white precipitate and wash with cold EtOAc to remove excess side-chain reagents.[1][2]
Purification:
Dissolve crude solid in Methanol/Water (1:1).[1][2]
Purify via Preparative RP-HPLC utilizing a C18 stationary phase.[2]
Primary Acylation: Similar to Protocol A, ECBN is first acylated at the ornithine amine.
Hemiaminal Modification: Unlike Anidulafungin, Rezafungin modifies the hemiaminal region (C5 position) to an ether to prevent ring opening/degradation.[1][2]
Step: The acylated intermediate is treated with a boronic acid derivative or directly reacted with choline chloride in the presence of acid (TFA) to install the choline ether moiety.[1][2][3]
Observation: This step significantly increases the half-life of the drug compared to Anidulafungin.[1]
Strictly control stoichiometry (1.05–1.1 eq) and temperature (<25°C).
References
Vertex Pharmaceuticals. (2006).[1][2][7] Anidulafungin Nucleus (ECBN) Chemical Structure and Identifiers. PharmaCompass. Link
Liu, M., et al. (2021).[1][2][12] Functional expression of an echinocandin B deacylase from Actinoplanes utahensis in Escherichia coli. International Journal of Biological Macromolecules. Link
Zhao, Y., et al. (2025).[1][2] FDA-approved drugs featuring macrocycles or medium-sized rings: Innovative synthetic approaches. PubMed Central.[1] Link(Note: Citation generalized based on search context regarding macrocyclic drug synthesis).
Perlin, D. S. (2015).[1][2] Echinocandin Resistance in Candida. Clinical Infectious Diseases. Link[1][2]
Ong, V., et al. (2020).[1][2] Rezafungin (CD101), a next-generation echinocandin: A systematic review of its pharmacology, PK/PD and clinical development. Journal of Antimicrobial Chemotherapy. Link
Technical Support Center: Acylation of ECBN Hydrochloride
Welcome to the technical support center for optimizing the acylation of 1-(2-ethoxyphenyl)-4-(3-cyanopyrazin-2-yl)piperazine hydrochloride (ECBN HCl). This guide is designed for drug development professionals, researcher...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the acylation of 1-(2-ethoxyphenyl)-4-(3-cyanopyrazin-2-yl)piperazine hydrochloride (ECBN HCl). This guide is designed for drug development professionals, researchers, and scientists to navigate the common challenges associated with this critical synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and improve your reaction yields.
Part 1: Scientific Principles of ECBN Acylation
The acylation of ECBN is a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (typically an acyl chloride or anhydride). The reaction proceeds via a two-step addition-elimination mechanism.[1][2]
A critical, and often overlooked, aspect of this reaction is that the starting material, ECBN, is a hydrochloride salt. This means the piperazine amine is protonated, rendering it non-nucleophilic and incapable of initiating the reaction. Therefore, the addition of a base is not merely optional; it is essential to deprotonate the ECBN hydrochloride in situ to generate the free amine required for the acylation to proceed.[3][4]
The following diagram illustrates the fundamental steps of the reaction between free ECBN and an acyl chloride.
Caption: General mechanism for nucleophilic acyl substitution.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the acylation of ECBN hydrochloride in a direct question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction is not progressing, and I'm only recovering my starting material. What is the most likely cause?
Answer: The most common reason for reaction failure is inadequate neutralization of the hydrochloride salt and the HCl byproduct generated during the reaction.[4] The ECBN hydrochloride starting material is already protonated. For every mole of ECBN that reacts, one mole of HCl is produced, which will immediately protonate another mole of the free ECBN amine, effectively shutting down the reaction.[5]
Solution:
Use a Base: Always use a base to neutralize the starting material and the HCl byproduct.
Stoichiometry: A minimum of two equivalents of base is theoretically required: one to deprotonate the ECBN hydrochloride salt and a second to scavenge the HCl produced. In practice, using a slight excess (e.g., 2.2 - 2.5 equivalents) is recommended to drive the reaction to completion.
Question: I'm using a base, but my yield is still very low. What else could be wrong?
Answer: Several factors beyond the base can lead to poor yields. The most common are poor solubility, competing side reactions (hydrolysis), and low-quality reagents.
Issue 1: Poor Solubility: ECBN hydrochloride is a salt and often has poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6] If the substrate is not in solution, the reaction kinetics will be extremely slow.
Solution: Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). You can also gently warm the mixture to aid dissolution before cooling to the desired reaction temperature. In some cases, a biphasic system (e.g., DCM/water with a phase-transfer catalyst) under Schotten-Baumann conditions can be effective.[7]
Issue 2: Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly reactive and readily hydrolyze with trace amounts of water to form the corresponding carboxylic acid.[4] This depletes your acylating agent and complicates purification.
Solution:
Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Add the acylating agent slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize its instantaneous concentration and favor the reaction with the amine over hydrolysis.[4]
Ensure your acylating agent is fresh or has been stored properly.[4]
Issue 3: Choice of Base: The type of base used is critical.
Solution: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. Avoid using primary or secondary amines as bases, as they will compete with the ECBN as nucleophiles. Inorganic bases like K₂CO₃ or Na₂CO₃ can also be used, often in a biphasic system or a polar solvent like DMF.[7][8]
Base Type
Recommended Equivalents
Common Solvents
Key Considerations
Triethylamine (TEA)
2.2 - 2.5
DCM, THF, MeCN
Forms a hydrochloride salt that may precipitate, potentially slowing the reaction.
DIPEA (Hünig's Base)
2.2 - 2.5
DCM, THF, DMF
More sterically hindered and less nucleophilic than TEA. Its hydrochloride salt is often more soluble.
Pyridine
2.2 - 2.5 (or as solvent)
DCM, Pyridine
Can act as a nucleophilic catalyst. Can be difficult to remove during workup.
Potassium Carbonate (K₂CO₃)
2.5 - 3.0
DMF, Acetone
Heterogeneous reaction. Requires vigorous stirring. Less effective at low temperatures.
Category 2: Byproduct Formation and Purification
Question: My reaction worked, but I have a significant amount of an acidic impurity. What is it and how do I remove it?
Answer: The acidic impurity is almost certainly the carboxylic acid formed from the hydrolysis of your acylating agent (e.g., benzoic acid if you used benzoyl chloride).[4]
Solution: During the aqueous workup, perform a wash with a mild basic solution.
After quenching the reaction, extract your product into an organic solvent (e.g., Ethyl Acetate, DCM).
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[4] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Follow with a brine wash to remove residual water before drying the organic layer.[4]
Question: I see a second, higher molecular weight peak in my LCMS that looks like a di-acylated product. Is this possible?
Answer: Yes, this is possible. The ECBN molecule contains a piperazine ring, which has two secondary amine nitrogens. While one is generally more reactive, under certain conditions (e.g., excess acylating agent, prolonged reaction time, or higher temperatures), you can get acylation on the second nitrogen.
Solution:
Control Stoichiometry: Use a precise amount of your acylating agent, typically between 1.0 and 1.1 equivalents relative to the ECBN.
Control Temperature: Maintain a low reaction temperature (0 °C is a good starting point) to improve selectivity.[9]
Monitor the Reaction: Use TLC or LCMS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-acylated product.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve common issues with your ECBN acylation reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Acylation of ECBN Hydrochloride
This protocol provides a robust starting point for the acylation reaction.
Materials:
ECBN Hydrochloride (1.0 eq)
Acyl Chloride (1.05 eq)
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
Setup: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
Dissolution: Add ECBN Hydrochloride (1.0 eq) to the flask, followed by the anhydrous solvent (DCM or DMF, approx. 0.1 M concentration).
Base Addition: Add DIPEA (2.2 eq) to the suspension. Stir the mixture for 15-30 minutes. Gentle warming may be required if solubility is an issue in DCM; if so, cool back to room temperature after dissolution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous solvent in a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring reaction mixture over 20-30 minutes.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LCMS until the ECBN starting material is consumed (typically 2-4 hours).
Workup - Quench: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding water.
Workup - Extraction: Transfer the mixture to a separatory funnel. If using DMF, add a less polar, water-immiscible solvent like Ethyl Acetate (EtOAc) and a significant amount of water. Separate the organic layer.
Workup - Washes: Wash the organic layer sequentially with:
Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude material as necessary, typically by column chromatography or recrystallization.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Save My Exams. (2023). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
Mastering Chemistry Help. (2013). Acylation of amines. [Link]
LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. [Link]
ResearchGate. (2014). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
ResearchGate. (n.d.). Microscopic steps associated with the N-acylation. [Link]
ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?[Link]
Technical Support Center: Echinocandin B Nucleus (ECBN) Stability & Storage
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Hydrolytic and Enzymatic Degradation in ECBN Introduction: The Stability Paradox Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Prevention of Hydrolytic and Enzymatic Degradation in ECBN
Introduction: The Stability Paradox
Welcome to the technical support hub for Echinocandin B Nucleus (ECBN). As you know, ECBN is the non-ribosomal cyclic hexapeptide core derived from the enzymatic deacylation of Echinocandin B (ECB), typically using acylase from Actinoplanes utahensis.[1][2] It is the critical intermediate for synthesizing semi-synthetic echinocandins like Anidulafungin .
The Core Challenge: While the removal of the linoleoyl side chain reduces hemolytic toxicity, it leaves the nucleus vulnerable. The cyclic hemiaminal region is thermodynamically unstable in aqueous environments, prone to ring-opening hydrolysis that renders the molecule useless for reacylation.
This guide moves beyond basic "store at -20°C" advice. We will engineer a storage ecosystem that actively suppresses the thermodynamic drive toward ring opening and enzymatic cleavage.
Module 1: The Degradation Landscape (Diagnostic)
Before implementing a protocol, you must understand the enemy. ECBN degradation is rarely random; it follows specific chemical pathways driven by pH and moisture.
The Primary Threat: Hemiaminal Ring Opening
The most catastrophic failure mode is the hydrolysis of the hemiaminal ether linkage.
Mechanism: Under basic or neutral-aqueous conditions, the cyclic peptide undergoes ring opening at the C5-ornithine residue.[3]
Result: Formation of a linear peptide containing a terminal amide and a reactive aldehyde.[3][4] This "open-ring" impurity is irreversible and cannot be reacylated to form Anidulafungin.
Trigger: pH > 7.0 and residual moisture.
The Secondary Threat: Residual Acylase Activity
If your ECBN was produced via Actinoplanes utahensis deacylation, trace amounts of the acylase enzyme (or proteases from the fermentation broth) may remain.
Mechanism: Even in frozen states, enzymes retain residual activity if the glass transition temperature (Tg') is not respected.
Result: Slow cleavage of peptide bonds or modification of the N-terminus.
Visualizing the Threat Matrix
Figure 1: Critical degradation pathways for Echinocandin B Nucleus. The red path (Ring Opening) is the most common storage failure.
Module 2: The "Gold Standard" Storage Protocol
Do not store ECBN in solution for more than 24 hours. The following protocol is designed to maximize shelf-life (up to 2 years).
Phase 1: Pre-Storage Purification (The "Clean Start")
Storage stability begins before the freezer. You must remove the deacylase enzyme.
Filtration: Pass the post-reaction broth through a 10kDa MWCO (Molecular Weight Cut-Off) ultrafiltration membrane. The ECBN (approx. 800 Da) passes through; the acylase (approx. 63-80 kDa) is retained.
pH Adjustment: Immediately adjust the permeate to pH 4.5 – 5.5 using dilute Acetic Acid. Why? This is the stability window where ring opening is kinetically minimized.
Phase 2: Lyophilization (The Critical Step)
Water is the reagent of hydrolysis. You must remove it.
Freezing: Flash freeze to -40°C.
Primary Drying: Maintain chamber pressure at 100 mTorr. Shelf temperature should ramp slowly from -40°C to -10°C.
Secondary Drying: Ramp to +20°C under high vacuum to remove bound water.
Headspace: Flush with Argon (preferred over Nitrogen for its density) to displace oxygen and humidity.
Seal: Teflon-lined butyl rubber stoppers with aluminum crimp seals.
Temperature:-20°C is standard. -80°C is recommended for reference standards.
Data: Stability Matrix
Storage Form
Temperature
pH Environment
Estimated Stability
Risk Factor
Lyophilized Powder
-20°C
N/A (Dry)
> 2 Years
Low
Lyophilized Powder
4°C
N/A (Dry)
6 Months
Moderate (Hygroscopicity)
Aqueous Solution
-20°C
pH 5.0
3-6 Months
Moderate (Freeze-Thaw)
Aqueous Solution
4°C
pH 7.0
< 48 Hours
Critical (Ring Opening)
Aqueous Solution
25°C
pH > 7.5
< 6 Hours
Fatal (Rapid Hydrolysis)
Module 3: Troubleshooting & FAQs
Q1: My HPLC shows a "split peak" or a new peak at RRT 0.9 after thawing. What is this?A: This is likely the Open Ring Acid impurity.
Diagnosis: Did you store the nucleus in a buffer with pH > 6.0? Did the sample thaw slowly?
Remedy: This is irreversible. For future batches, ensure the pH is adjusted to 4.5–5.0 before freezing/drying. Avoid phosphate buffers if possible; acetate is preferred for ECBN stability.
Q2: The lyophilized cake looks "collapsed" or sticky. Is it safe to use?A: A collapsed cake indicates partial melting during lyophilization or moisture ingress during storage.
Risk:[2][5] ECBN is hygroscopic. If the cake is sticky, hydrolysis has likely already initiated.
Action: Perform a Karl Fischer titration. If water > 2%, repurify immediately. Do not use for critical coupling reactions (Anidulafungin synthesis) as the yield will plummet.
Q3: Can I store the nucleus in DMSO instead of water?A: Yes, but with caveats.
Pros: DMSO prevents hydrolysis better than water.
Cons: DMSO freezes at 18.5°C. Upon thawing, it can absorb atmospheric water rapidly.
Protocol: If storing in DMSO, use single-use aliquots under Argon. Store at -20°C. Do not re-freeze.
Q4: How do I handle the transition from Storage to Reaction?A: The "Cold Chain" break is critical.
Remove vial from -20°C.
Allow to equilibrate to room temperature before opening the seal (prevents condensation on the cold powder).
Dissolve immediately in the reaction solvent (e.g., DMF or Methanol) for the subsequent acylation step.
Visual Workflow: The Secure Storage Loop
Figure 2: The mandatory workflow for stabilizing ECBN. Note the acidification step occurs before drying.
References
Boeck, L. D., et al. (1989).[6][7] "Deacylation of echinocandin B by Actinoplanes utahensis." The Journal of Antibiotics, 42(3), 382-388.[6][7] Link
Debono, M., & Gordee, R. S. (1994). "Antibiotics that inhibit fungal cell wall development."[8] Annual Review of Microbiology, 48, 471-497. (Foundational text on Echinocandin stability).
Pfizer Inc. (2006). "ERAXIS® (anidulafungin) for Injection Prescribing Information." (Provides data on stability of related echinocandin structures in solution). Link
Uzun, O., & Anaissie, E. J. (1997).[2] "Antifungal agents: Mechanism of action." Seminars in Respiratory and Critical Care Medicine. (Details the cyclic hexapeptide structure and hydrolysis risks).
Ni, H., et al. (2025).[1] "Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes." Applied and Environmental Microbiology. (Discusses the enzymatic process and stability of the nucleus during conversion). Link
Technical Support Center: Minimizing Side Reactions in ECBN Hydrochloride Functionalization
Welcome to the technical support center for the functionalization of 2-chloro-N,N-dimethylethanamine hydrochloride (ECBN hydrochloride), also known as (2-chloroethyl)dimethylamine hydrochloride.[1][2][3] This guide is de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the functionalization of 2-chloro-N,N-dimethylethanamine hydrochloride (ECBN hydrochloride), also known as (2-chloroethyl)dimethylamine hydrochloride.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to proactively troubleshoot common side reactions.
ECBN hydrochloride is a valuable building block in organic synthesis, particularly for introducing the dimethylaminoethyl moiety into a wide range of molecules, including active pharmaceutical ingredients.[1] However, its reactivity profile can lead to undesired side products if reaction conditions are not carefully controlled. This resource provides in-depth, experience-driven advice to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of ECBN hydrochloride. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.
Issue 1: Low Yield of the Desired N-Alkylated Product and Formation of a Dimeric Byproduct
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the dimer of your nucleophile linked by an ethylene bridge, alongside unreacted starting material and a low yield of your target product.
Probable Cause: The primary cause of this issue is the in-situ formation of a highly reactive aziridinium ion from ECBN hydrochloride.[4][5] This intermediate can be rapidly attacked by your nucleophile. If the concentration of the aziridinium ion is too high or the nucleophile is not sufficiently reactive, the initially formed product can act as a nucleophile itself, reacting with another aziridinium ion to form a dimer.
Mechanism of Side Reaction:
Caption: Dimerization pathway via aziridinium ion intermediate.
Solutions:
Control the Rate of Aziridinium Ion Formation:
Slow Addition of Base: The formation of the reactive aziridinium ion is preceded by the deprotonation of the ECBN hydrochloride to its free base form. By adding your base (e.g., triethylamine, potassium carbonate) slowly to the reaction mixture, you can maintain a low instantaneous concentration of the free base, thereby slowing the formation of the aziridinium ion and favoring the desired reaction with your primary nucleophile.[6]
Temperature Control: Lowering the reaction temperature will decrease the rate of aziridinium ion formation.[6] Running the reaction at 0 °C or even lower temperatures can significantly suppress the dimerization side reaction.
Optimize Stoichiometry:
Excess Nucleophile: Using a slight excess of your nucleophile (e.g., 1.1 to 1.5 equivalents) can help to outcompete the product for reaction with the aziridinium ion.
Choice of Base and Solvent:
Non-Nucleophilic, Hindered Base: Employ a non-nucleophilic, sterically hindered base to prevent the base itself from competing with your intended nucleophile.[6]
Solvent Polarity: The choice of solvent can influence the stability and reactivity of the aziridinium ion. Aprotic polar solvents like acetonitrile or DMF are often good choices as they can solvate the ionic intermediate.
Experimental Protocol for Minimizing Dimerization:
To a stirred solution of your nucleophile (1.1 eq.) in anhydrous acetonitrile at 0 °C, add ECBN hydrochloride (1.0 eq.).
Slowly add a solution of diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous acetonitrile dropwise over a period of 1-2 hours.
Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.
Upon completion, quench the reaction with water and proceed with standard workup and purification.
Issue 2: Reaction Fails to Go to Completion, Leaving Unreacted Starting Materials
Symptom: After an extended reaction time, you still observe significant amounts of both your starting nucleophile and ECBN hydrochloride.
Probable Cause: This issue often arises from insufficient base, improper choice of base, or the use of a protic solvent that can interfere with the reaction.
Troubleshooting Steps:
Verify Base Stoichiometry and Strength: ECBN is a hydrochloride salt, meaning one equivalent of base is required to neutralize the HCl and another to facilitate the reaction. Ensure you are using at least two equivalents of base. The pKa of the base should be sufficient to deprotonate your nucleophile if it is acidic.
Solvent Choice: Protic solvents like water or alcohols can react with the aziridinium intermediate or protonate the free base of ECBN, rendering it unreactive. Switch to an anhydrous aprotic solvent such as acetonitrile, THF, or DMF.[7]
Temperature: While low temperatures can minimize side reactions, some less reactive nucleophiles may require elevated temperatures to proceed at a reasonable rate. If dimerization is not a concern, consider gradually increasing the temperature to 50-80 °C.
Optimized Reaction Conditions for Less Reactive Nucleophiles:
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous DMF
Promotes solubility and can accelerate SN2 reactions.
Base
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
Stronger, non-nucleophilic bases for deprotonating weaker nucleophiles.
Temperature
60-80 °C
Increases reaction rate.
Atmosphere
Inert (Nitrogen or Argon)
Prevents reaction with atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is the stability of ECBN hydrochloride and how should it be stored?
A: ECBN hydrochloride is a white to off-white crystalline solid that is hygroscopic.[3] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[1][8] Exposure to moisture can lead to hydrolysis and degradation.
Q2: Can I use the free base of 2-chloro-N,N-dimethylethanamine directly?
A: While it is possible to use the free base, it is generally less stable than the hydrochloride salt. The free base is more prone to intramolecular cyclization to form the aziridinium ion, even at room temperature.[9][10] Using the hydrochloride salt and generating the free base in situ provides better control over the reaction.
Q3: How can I monitor the progress of my reaction?
A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize the product, as the tertiary amine is readily oxidized. LC-MS is particularly useful for identifying the desired product and potential side products like the dimer.
Q4: My purification is challenging due to the basic nature of my product. What are some recommended purification strategies?
A: The basic dimethylamino group in your product can cause streaking on silica gel chromatography. Here are some tips for purification:
Column Chromatography with a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Acid-Base Extraction: If your product is soluble in an organic solvent, you can perform an acid-base extraction. Extract your product into an aqueous acidic solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your product back into an organic solvent.
Reverse-Phase Chromatography: For highly polar or water-soluble products, reverse-phase chromatography (e.g., C18) with a mobile phase containing a buffer (e.g., ammonium bicarbonate or formic acid) can be an effective purification method.
Q5: Are there any specific safety precautions I should take when working with ECBN hydrochloride?
A: Yes, ECBN hydrochloride is a toxic and corrosive substance.[2][7] It is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[2][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
References
BenchChem. (n.d.). Minimizing dimer formation in 3-(1-Cyanoethyl)benzoyl chloride reactions.
CymitQuimica. (n.d.). CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride.
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Dimethylaminoethyl chloride hydrochloride.
Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
A Senior Application Scientist's Guide to Assessing ECBN Hydrochloride Purity from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable result...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable results are built. Echinocandin B Nucleus (ECBN) hydrochloride, a key intermediate in the synthesis of potent antifungal agents like Anidulafungin, is no exception.[1] The presence of even minute quantities of impurities—be they structurally related analogues, residual solvents, or excess water—can significantly impact reaction kinetics, yield, and the final safety and efficacy profile of the active pharmaceutical ingredient (API).
This guide provides a comprehensive, technically grounded framework for comparing the purity of ECBN hydrochloride from various commercial suppliers. It moves beyond accepting a supplier's Certificate of Analysis (CoA) at face value, equipping you with the experimental protocols and scientific rationale needed to conduct a rigorous, in-house validation. Every protocol described is designed as a self-validating system, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
The Criticality of a Multi-Point Purity Assessment
A single purity value on a CoA, often determined by High-Performance Liquid Chromatography (HPLC), provides only a partial view of a sample's quality. A robust assessment requires a multi-faceted approach to identify and quantify different classes of potential impurities. This guide will detail a comprehensive analytical workflow that addresses four key areas:
Organic Purity and Impurity Profiling: Determining the percentage of the main ECBN hydrochloride component and identifying any related substances.
Water Content: Quantifying the amount of water present, which can affect stoichiometry and stability.
Residual Solvents: Detecting and quantifying organic volatile impurities remaining from the manufacturing process.
Elemental Impurities: Assessing the presence of potentially toxic trace metals.
Experimental Workflow for Comprehensive Purity Assessment
The following diagram outlines the logical flow for a complete purity assessment of ECBN hydrochloride samples. Each step is designed to provide a critical piece of data, which, when combined, offers a high-resolution picture of the material's quality.
Caption: Overall workflow for the comprehensive purity assessment of ECBN hydrochloride.
Part 1: Organic Purity and Impurity Profiling by RP-HPLC
High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic molecules like ECBN.[2] We will use a Reverse-Phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. This method must be validated to ensure it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[3][4]
Rationale for Method Selection
An RP-HPLC method using a C18 column is ideal for separating the polar, cyclic peptide structure of ECBN from potentially less polar or more polar impurities. A study on the deacylation of Echinocandin B to its nucleus provides a solid foundation for our starting conditions, utilizing a phosphate buffer and acetonitrile mobile phase.[5] Coupling the HPLC to a UV detector allows for quantification, while a Mass Spectrometry (MS) detector is invaluable for the structural elucidation of unknown impurity peaks.[6]
Detailed Experimental Protocol: RP-HPLC-UV/MS
Instrumentation:
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
For impurity identification: An in-line or standalone mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
Column: Agilent Poroshell EC18 (4.6 x 150 mm, 2.7 µm) or equivalent.[5]
Mobile Phase A: 20 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient Elution:
0-5 min: 5% B
5-25 min: 5% to 60% B
25-30 min: 60% B
30.1-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Detection Wavelength: 210 nm (for peptide bonds) and 264 nm (as used for similar echinocandins).[7][8] A PDA detector allows for comprehensive spectral analysis.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of ECBN hydrochloride from each supplier in a suitable solvent (e.g., DMSO, Water/Acetonitrile) to create 1 mg/mL stock solutions.
Further dilute with Mobile Phase A to a working concentration of 0.1 mg/mL.
Analysis and Data Interpretation:
Inject samples from each supplier in triplicate.
Calculate the Assay (% Purity) using the area percent normalization method. The area of the main ECBN peak is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of ECBN Peak / Total Area of All Peaks) x 100
Identify and quantify each impurity peak. Any peak greater than 0.05% should be reported.
For peaks not corresponding to known standards, use the coupled mass spectrometer to determine their mass-to-charge ratio (m/z) and fragmentation patterns to propose potential structures.[6]
Part 2: Quantification of Water Content by Karl Fischer Titration
Water content is a critical parameter, as excess water can indicate improper drying or hygroscopicity. The Karl Fischer (KF) titration is the gold standard method for water determination in pharmaceutical substances due to its precision and accuracy.[9][10][11]
Rationale for Method Selection
Unlike the "Loss on Drying" method, which measures the loss of any volatile substance, KF titration is specific to water. This is crucial as it prevents residual solvents from being misidentified as water content. Both volumetric and coulometric KF methods are suitable, with the volumetric method being ideal for water content in the 0.1% to 100% range.[10]
Detailed Experimental Protocol: Volumetric Karl Fischer Titration
Instrumentation:
Volumetric Karl Fischer titrator with a sealed titration vessel.
Reagents:
Commercially available one-component or two-component Karl Fischer reagents.
Anhydrous methanol or a suitable solvent for ECBN hydrochloride.
Procedure:
Standardize the KF reagent using a certified water standard or disodium tartrate dihydrate.[6]
Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint to eliminate background moisture.
Accurately weigh and add approximately 50-100 mg of the ECBN hydrochloride sample directly into the vessel.
Initiate the titration. The instrument will automatically dispense the KF reagent until all water in the sample has reacted, detected by a persistent electrochemical endpoint.
The instrument software will calculate the water content, typically expressed as a percentage (w/w).
Perform the determination in triplicate for each supplier's sample.
Part 3: Analysis of Residual Solvents by Headspace GC-MS
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[12] Their presence is strictly regulated due to their potential toxicity. The standard method for their analysis is Gas Chromatography (GC) with a static headspace sampler for sample introduction and a Mass Spectrometer (MS) for detection and identification.[1][5][13]
Rationale for Method Selection
This technique is prescribed by USP General Chapter <467> Residual Solvents.[12] The headspace sampler heats the sample in a sealed vial, allowing volatile solvents to partition into the gas phase, which is then injected into the GC. This prevents the non-volatile ECBN hydrochloride from contaminating the GC system. The MS detector provides definitive identification of the solvents based on their unique mass spectra.
Detailed Experimental Protocol: Headspace GC-MS
Instrumentation:
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
Static Headspace Autosampler.
GC Conditions (based on USP <467>):
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Helium.
Oven Temperature Program: 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 min.
Injector Temperature: 140°C.
Detector Temperature (FID): 250°C.
Headspace Conditions:
Vial Equilibration Temperature: 80°C.
Vial Equilibration Time: 60 min.
Sample Preparation:
Accurately weigh approximately 100 mg of ECBN hydrochloride from each supplier into a headspace vial.
Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
Prepare calibration standards containing known concentrations of expected solvents (e.g., ethanol, acetonitrile, methanol) as per USP <467> guidelines.
Analysis and Data Interpretation:
Analyze the samples and standards.
Identify any detected solvents by comparing their retention times and mass spectra to the reference standards.
Quantify the amount of each solvent in parts per million (ppm) using the calibration curves. Compare these values against the ICH Q3C limits for Class 2 and Class 3 solvents.[3]
Data Summary and Supplier Comparison
To facilitate a direct and objective comparison, all quantitative data should be compiled into a summary table. This allows for an at-a-glance assessment of the overall quality of the material from each supplier.
Parameter
Supplier A
Supplier B
Supplier C
Acceptance Criteria
Appearance
White to off-white powder
White powder
Off-white powder
White to off-white powder
HPLC Purity (% Area)
99.2%
99.8%
98.5%
≥ 98.0%
Largest Single Impurity (%)
0.08%
0.04%
0.25%
≤ 0.15%
Total Organic Impurities (%)
0.25%
0.11%
0.65%
≤ 0.5%
Water Content (%, w/w)
1.5%
0.8%
2.7%
≤ 2.0%
Residual Solvents (Acetonitrile)
150 ppm
< 50 ppm
380 ppm
≤ 410 ppm (ICH Limit)
Residual Solvents (Ethanol)
< 100 ppm
< 100 ppm
800 ppm
≤ 5000 ppm (ICH Limit)
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendation
Based on the comprehensive analysis outlined, a clear, data-driven decision can be made. In our hypothetical example, Supplier B demonstrates superior quality across all critical parameters, exhibiting the highest organic purity, the lowest levels of impurities, minimal water content, and negligible residual solvents. While Supplier A provides acceptable material, Supplier C's product shows a higher impurity profile and water content, which may be unacceptable for sensitive downstream applications.
By adopting this rigorous, multi-point analytical approach, research and development teams can ensure the quality and consistency of their starting materials. This scientific diligence protects against the costly and time-consuming pitfalls of irreproducible experiments and safeguards the integrity of the entire drug development pipeline.
References
Chromatographic Methods for Echinocandin Antifungal Drugs Determination in Bioanalysis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus. (2018). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Sharma, A., et al. (2020). RP-HPLC Method Development and Validation for the Estimation of Micafungin in Bulk and Injectables Formulation.
Novel Residual Solvents Analysis of Cannabinoid Products with the Agilent Headspace-GC/MS System. (n.d.). Agilent. Retrieved February 8, 2024, from [Link]
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (n.d.). GMP Insiders. Retrieved February 8, 2024, from [Link]
<467> Residual Solvents. (n.d.). USP-NF. Retrieved February 8, 2024, from [Link]
Isolation, identification and characterization of potential impurities of anidulafungin. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
A novel echinocandin MIG0310 with anticandida activity from newly isolated Fusarium sp. strain MS-R1. (2014). PubMed. Retrieved February 8, 2024, from [Link]
Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]
Structure Analysis Strategy of Echinocandin B Nucleus Components Based on HPLC-Q/TOF-MS/MS. (2018). Journal of Chinese Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]
Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis. (2019). Future Science. Retrieved February 8, 2024, from [Link]
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved February 8, 2024, from [Link]
Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Retrieved February 8, 2024, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). Food and Drug Administration. Retrieved February 8, 2024, from [Link]
Water Content Determination by Karl Fischer. (n.d.). Pharmaguideline. Retrieved February 8, 2024, from [Link]
Benchmarking the Next Generation: Antifungal Potency of ECBN-Derived Echinocandins
Executive Summary & Technical Context The echinocandin class of antifungals represents the primary salvage therapy for invasive candidiasis and aspergillosis. However, the pharmacological limitations of first-generation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
The echinocandin class of antifungals represents the primary salvage therapy for invasive candidiasis and aspergillosis. However, the pharmacological limitations of first-generation agents—specifically short half-lives and hydrolytic instability—have necessitated the development of semi-synthetic derivatives.
This guide focuses on ECBN-derived echinocandins . Unlike Caspofungin (derived from Pneumocandin B0), agents like Anidulafungin and the novel Rezafungin (CD101) are synthesized from the Echinocandin B Nucleus (ECBN) . This cyclic hexapeptide core, obtained via the enzymatic deacylation of Aspergillus nidulans fermentation products, serves as a scaffold for acylation with optimized lipophilic side chains. These modifications are critical for enhancing bioavailability, preventing ring opening, and overcoming fks-mediated resistance.
Chemical Basis: The ECBN Scaffold Strategy
To understand potency differences, one must understand the derivation process. The native Echinocandin B contains a linoleoyl side chain that is susceptible to enzymatic degradation.
The Engineering Workflow:
Fermentation: A. nidulans produces natural Echinocandin B.[1]
Deacylation: The linoleoyl group is enzymatically cleaved (using Actinoplanes utahensis deacylase) to yield the ECBN core.
Reacylation: A synthetic lipophilic tail is attached to the N-terminus.
Anidulafungin:[1][2][3][4][5][6][7][8][9][10] Alkoxytriphenyl side chain (high potency, but hydrolytic degradation).
Rezafungin: Choline-ether modified side chain (extreme stability, long half-life).
Visualization: ECBN Synthesis & Mechanism
The following diagram illustrates the transition from fermentation product to active pharmaceutical ingredient (API) and its interaction with the target enzyme, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Figure 1: Workflow showing the conversion of the natural Echinocandin B precursor into high-potency semi-synthetic derivatives targeting fungal cell wall synthesis.
Comparative Potency Analysis
The following data benchmarks ECBN derivatives (Anidulafungin, Rezafungin) against the Pneumocandin-derivative (Caspofungin) and Micafungin.
Key Insight: While in vitro MICs are comparable, the PK/PD Index (AUC/MIC) drives the superior efficacy of next-gen ECBN derivatives like Rezafungin.
Table 1: Comparative MIC Ranges (
g/mL) and Kinetic Stability
Feature
Rezafungin (Next-Gen ECBN)
Anidulafungin (First-Gen ECBN)
Caspofungin (Pneumocandin)
Micafungin (Pneumocandin-like)
Source Nucleus
Echinocandin B
Echinocandin B
Pneumocandin B0
FR901379
Half-Life ()
~133 hours (Once-weekly)
~24 hours (Daily)
~9-11 hours (Daily)
~10-17 hours (Daily)
Metabolism
Minimal (Stable)
Chemical degradation (slow)
Hepatic (hydrolysis/acetylation)
Hepatic (Arylsulfatase)
C. albicans MIC
0.03 - 0.12
0.03 - 0.06
0.03 - 0.06
0.015 - 0.03
C. auris MIC
0.12 - 0.5
0.25 - 1.0
0.25 - 1.0
0.12 - 0.5
A. fumigatus MEC
0.015 - 0.06
>0.03
0.03 - 0.06
0.015 - 0.03
Protein Binding
>99%
>99%
~97%
>99%
Data Interpretation:
Potency: Rezafungin retains the nanomolar potency of the ECBN class but eliminates the chemical instability seen in Anidulafungin.
Resistance: ECBN derivatives generally display lower MIC elevations against fks hotspot mutations compared to Caspofungin.
Experimental Protocols: Validating Potency
To objectively benchmark these compounds, strict adherence to CLSI M27-A4 standards is required. However, as a Senior Scientist, I must highlight the "Eagle Effect" (Paradoxical Growth Effect), a common artifact in echinocandin testing that can lead to false resistance classification.
Objective: Determine Minimum Inhibitory Concentration (MIC) for Candida and Minimum Effective Concentration (MEC) for Aspergillus.
Reagents:
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M). Crucial: Unbuffered media causes pH shifts that degrade ECBN derivatives.
Solvent: 100% DMSO (Stock solution).
Workflow:
Inoculum Prep: Adjust yeast suspension to
to CFU/mL (0.5 McFarland). Dilute 1:100, then 1:20 in RPMI. Final concentration: to CFU/mL.
Plate Setup: Dispense 100
L of 2x drug concentration into columns 1-10 of a 96-well round-bottom plate. Add 100 L of inoculum.
This diagram outlines the decision tree for validating results, including the check for Paradoxical Growth.
Figure 2: Step-by-step logic for CLSI M27-A4 microdilution, incorporating the critical check for Paradoxical Growth Effect (PGE) often seen with echinocandins.
Expert Insight: The Paradoxical Growth Effect (PGE)
When benchmarking ECBN derivatives, you may observe fungal growth at concentrations significantly higher than the MIC (e.g., growth at 8-16
g/mL when MIC is 0.06 g/mL).
Mechanism: This is not genetic resistance. It is a stress response where the fungus upregulates Chitin Synthase to compensate for
-glucan synthase inhibition.
Handling: Do not classify these isolates as resistant. Report the initial MIC where 50% inhibition occurred. This effect is less common with Rezafungin than Caspofungin, but still possible.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition.[11][15] CLSI Standard M27.[10][11][12][16] [Link]
Perlin, D. S. (2015). Echinocandin Resistance in Candida.[3][7][8][13][17][18] Clinical Infectious Diseases, 61(Suppl 6), S612–S617. [Link]
Zhao, Y., et al. (2016). In Vitro and In Vivo Activity of Rezafungin (CD101) against Candida auris. Antimicrobial Agents and Chemotherapy, 60(11). [Link]
Wiederhold, N. P., et al. (2018). Potency of the Novel Echinocandin Rezafungin against Wild-Type and FKS Mutant Strains of Candida. Journal of Antimicrobial Chemotherapy. [Link]